5-Methylene-1,3-cyclohexadiene
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Overview
Description
5-Methylene-1,3-cyclohexadiene is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclohexadiene, characterized by the presence of a methylene group attached to the cyclohexadiene ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylene-1,3-cyclohexadiene can be synthesized through the reaction of propargyl radicals with 1,3-butadiene. This reaction typically occurs in a tubular flow microreactor at high temperatures. The formation of this compound is a primary reaction product, which can be further enhanced by secondary reactions such as unimolecular isomerization and H-assisted isomerization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced in controlled laboratory settings using the aforementioned synthetic routes. The scalability of these methods for industrial applications would require further optimization and validation.
Chemical Reactions Analysis
Types of Reactions
5-Methylene-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The methylene group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
5-Methylene-1,3-cyclohexadiene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methylene-1,3-cyclohexadiene involves its reactivity with various chemical reagents. The methylene group can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming new cyclic compounds. The compound’s reactivity is influenced by the electronic properties of the methylene group and the cyclohexadiene ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: A similar compound without the methylene group.
Toluene: Another C₇H₈ isomer with different structural properties.
1,3,5-Cycloheptatriene: Another cyclic compound with similar reactivity.
Uniqueness
5-Methylene-1,3-cyclohexadiene is unique due to the presence of the methylene group, which significantly alters its reactivity compared to similar compounds. This makes it a valuable compound for studying specific reaction mechanisms and developing new chemical processes .
Properties
CAS No. |
20679-59-8 |
---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
5-methylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-5H,1,6H2 |
InChI Key |
OSBSXTGABLIDRX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC=CC=C1 |
Origin of Product |
United States |
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